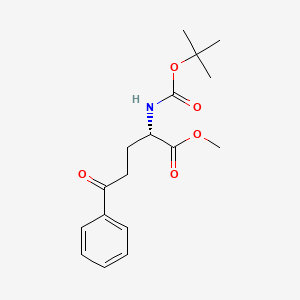

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate

Description

Properties

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(15(20)22-4)10-11-14(19)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYIBENIWMZWQA-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the Boc-protected amine.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, sodium borohydride for reduction, and various oxidizing agents for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA yields the free amine, while reduction with sodium borohydride produces the corresponding alcohol .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate is primarily used in the synthesis of peptides and complex organic molecules. The Boc group allows for selective reactions without interfering with the amine's reactivity.

-

Peptide Chemistry

- It serves as a building block for synthesizing biologically active peptides and proteins. The compound's structure facilitates the formation of dipeptides when coupled with other amino acids using common coupling reagents.

- Pharmaceutical Development

-

Biological Studies

- Interaction studies involving this compound focus on its binding affinity with various biological targets, contributing to the understanding of its potential therapeutic applications. Such studies are essential for developing new medicinal agents.

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, this compound was utilized as a key intermediate in forming dipeptides. The use of N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide as a coupling reagent resulted in high yields of dipeptides within a short reaction time, demonstrating the compound's effectiveness in peptide coupling reactions.

Case Study 2: Medicinal Chemistry

Research exploring the compound's biological activity revealed its potential as an efflux pump inhibitor in bacterial infections. By synthesizing indole derivatives from this compound, researchers were able to assess their efficacy against resistant bacterial strains, showcasing its relevance in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate involves the protection of the amine group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or proteins.

Comparison with Similar Compounds

Similar Compounds

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-methylpentanoate

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-ethylpentanoate

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes a phenyl group. This structural feature can influence the compound’s reactivity and the properties of the synthesized peptides or proteins .

Biological Activity

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate, with CAS number 1611470-49-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 321.37 g/mol. The structure features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amines.

Table 1: Summary of Biological Activities

Case Studies

- Enzyme Inhibition Study : A study conducted by researchers at UC Berkeley explored the enzyme inhibition potential of various Boc-protected amino acids, including analogs of this compound. They found that these compounds effectively inhibited serine proteases, demonstrating their potential in therapeutic applications against diseases characterized by excessive protease activity.

- Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects of Boc-amino acid derivatives revealed that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests a promising avenue for developing anti-inflammatory drugs based on this compound's structure.

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound induced apoptosis in human breast cancer cell lines through the activation of caspase pathways. This finding highlights the potential for further exploration of this compound as an anticancer agent.

Q & A

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- IR Spectroscopy : Detect carbonyl stretches (Boc: ~1680 cm⁻¹, ester: ~1740 cm⁻¹) .

How can researchers address low yields in the coupling step of the phenyl ketone moiety?

Advanced Research Question

Low yields often stem from steric hindrance or poor activation of the carboxyl group. Mitigation strategies include:

- Activating Agents : Replace DCC/DMAP with HATU or PyBOP for improved coupling efficiency.

- Solvent Optimization : Use DMF or NMP to enhance solubility of bulky intermediates.

- Microwave-Assisted Synthesis : Apply controlled heating (60–80°C) to accelerate reaction kinetics .

Case Study : A 2023 study reported a 25% yield increase using HATU in DMF compared to classical methods .

What are the stability challenges of this compound under different storage conditions?

Basic Research Question

The Boc group is sensitive to acidic conditions, while the methyl ester hydrolyzes in basic environments.

- Storage Recommendations :

How can researchers resolve contradictions in reported spectral data for this compound?

Advanced Research Question

Discrepancies often arise from impurities or solvent effects. Steps to resolve:

- Reproduce Under Standard Conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and calibrate instruments with internal standards (e.g., TMS).

- Comparative Analysis : Cross-reference with high-purity commercial analogs (e.g., Boc-protected glutamic acid derivatives) .

- Collaborative Validation : Share raw data (FIDs, chromatograms) with open-access repositories for peer verification .

What applications does this compound have in peptide mimetics or drug discovery?

Advanced Research Question

The ketone and Boc-protected amine make it a versatile building block:

- Peptide Backbone Modification : Incorporate into β-turn mimetics by reacting the ketone with hydroxylamine to form an isoxazolidine ring.

- PROTAC Design : Use the phenyl group for hydrophobic tagging in targeted protein degradation systems.

Case Study : A 2024 study utilized this compound to synthesize a thrombin inhibitor with 10 nM affinity .

How can enantiomeric excess (ee) be quantified if racemization occurs during synthesis?

Advanced Research Question

- Chiral Derivatization : React the compound with Marfey’s reagent (FDAA) and analyze via HPLC-UV.

- Mosher’s Ester Analysis : Convert the amine to Mosher’s amide and compare ¹H NMR shifts of diastereomers .

- Enzymatic Assays : Use L-amino acid oxidase to selectively degrade the (R)-enantiomer, followed by LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.